

PI-103: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *PI-103 Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document includes detailed chemical and physical properties, its mechanism of action, and methodologies for key experimental procedures.

Chemical Structure and Properties

PI-103, with the IUPAC name 3-(4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol, is a synthetic, cell-permeable pyridinylfuranopyrimidine compound.^[1] It is also known by synonyms such as PIK-103.^[2]

Table 1: Chemical and Physical Properties of PI-103

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₁₆ N ₄ O ₃	[1][3]
Molecular Weight	348.36 g/mol	[1][3][4]
IUPAC Name	3-(4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol	[1]
CAS Number	371935-74-9	[1]
SMILES String	<chem>O=C1C=C(C2=NC(N3CCOCC3)=C3OC4=C(C=CC=N4)C3=N2)C=C1</chem>	[1][5]
Appearance	White to off-white or light green solid	[1][5]
Solubility	DMSO: ≥ 5 mg/mL, DMF: ~10 mg/ml	[1][6][7]
Storage Temperature	-20°C	[1]

Pharmacological Properties

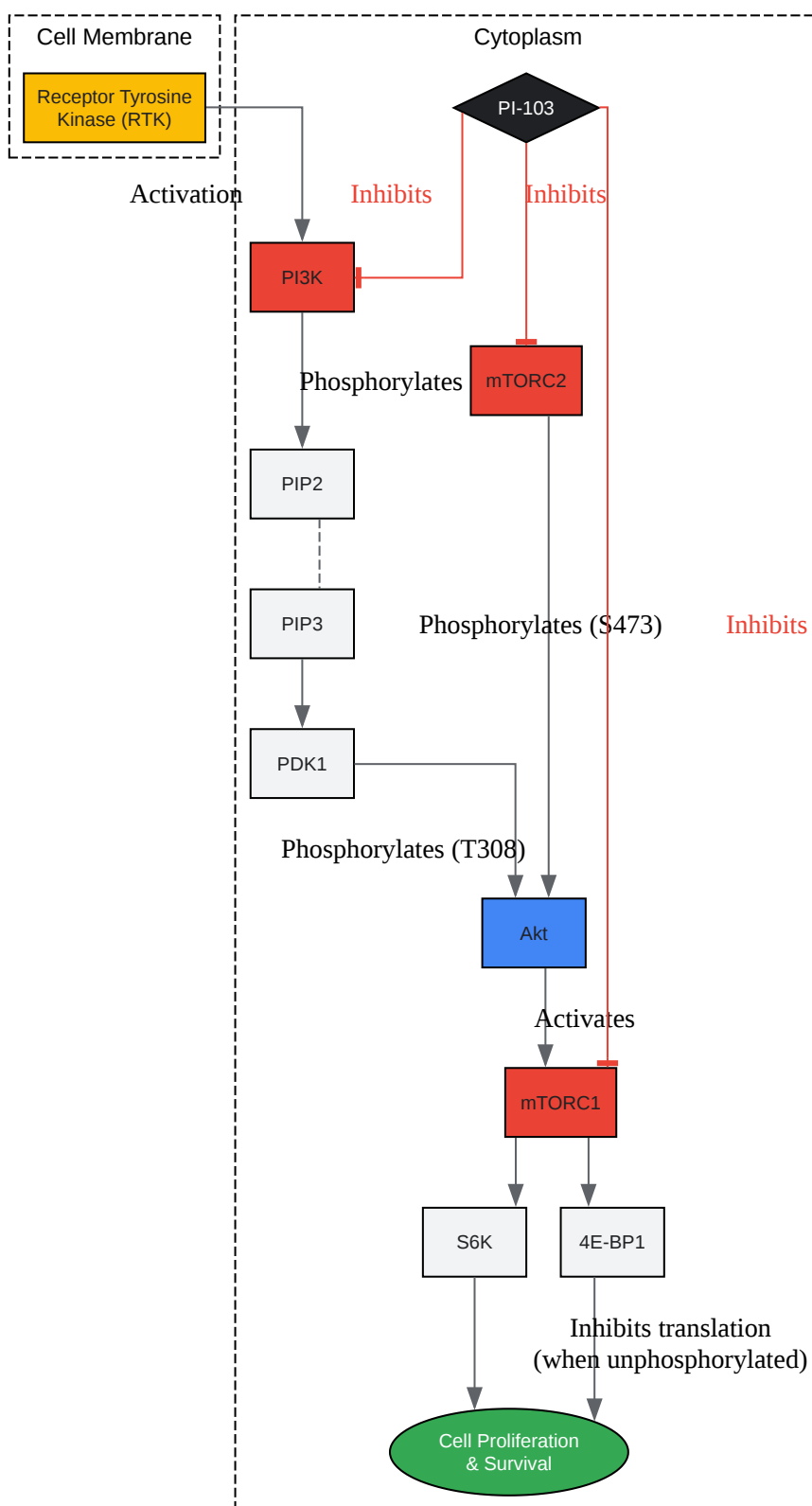
PI-103 is a multi-targeted inhibitor, primarily acting as a dual inhibitor of Class I PI3Ks and mTOR.[4][8] It functions as an ATP-competitive inhibitor.[1][8]

Table 2: In Vitro Inhibitory Activity of PI-103

Target	IC ₅₀ (nM)	Reference(s)
PI3K α (p110 α)	2 - 8	[4] [7] [8]
PI3K β (p110 β)	3 - 88	[4] [7] [8]
PI3K δ (p110 δ)	3 - 48	[4] [7] [8]
PI3K γ (p110 γ)	15 - 150	[4] [7] [8]
mTORC1	20 - 30	[4] [9]
mTORC2	83	[9]
DNA-PK	2 - 23	[4] [7] [8]

Signaling Pathway

PI-103 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade in regulating cell growth, proliferation, survival, and metabolism.



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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PI-103.

In Vitro Kinase Assay

This protocol is adapted from standard thin-layer chromatography (TLC) assays for lipid kinase activity.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer containing 25 mM HEPES (pH 7.4) and 10 mM MgCl₂.
- Resuspend phosphatidylinositol (PI) substrate to a final concentration of 100 µg/mL in the reaction buffer and sonicate briefly.
- Prepare serial dilutions of PI-103 in 2% DMSO.

2. Kinase Reaction:

- In a microcentrifuge tube, combine the recombinant kinase enzyme, the desired concentration of PI-103 or vehicle (2% DMSO), and the PI substrate in the reaction buffer.
- Initiate the reaction by adding ATP containing 10 µCi of γ-³²P-ATP.
- Incubate the reaction mixture at room temperature for 20 minutes.

3. Reaction Termination and Lipid Extraction:

- Terminate the reaction by adding 105 µL of 1 N HCl, followed by 160 µL of a 1:1 mixture of chloroform and methanol.
- Vortex the mixture to ensure thorough mixing and then centrifuge briefly to separate the phases.
- Carefully transfer the lower organic phase to a new tube.

4. TLC Analysis:

- Spot the extracted lipid onto a silica TLC plate.
- Develop the TLC plate in a chamber containing a 65:35 solution of n-propanol:1 M acetic acid for 3-4 hours.
- Dry the TLC plate and expose it to a phosphorimager screen.
- Quantify the radioactive spots to determine the kinase activity.

5. IC₅₀ Determination:

- Measure kinase activity at various concentrations of PI-103.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell Proliferation Assay (CCK8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK8) to assess the effect of PI-103 on cell proliferation.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 1×10^4 cells per well.
- Incubate the plate for 24 hours to allow for cell attachment.

2. Treatment:

- Replace the culture medium with fresh medium containing various concentrations of PI-103 (e.g., 0.022 to 1.4 mg/L). Include a vehicle-treated control.
- Incubate the cells for 24, 48, or 72 hours.

3. CCK8 Addition and Incubation:

- Add 20 μ L of CCK8 solution to each well.
- Incubate the plate for 2 hours at 37°C.

4. Absorbance Measurement:

- Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

- Express the absorbance values as a percentage of the untreated control to determine the inhibition rate.
- The inhibition rate (%) = $[1 - (\text{Absorbance of treated group} / \text{Absorbance of control group})] \times 100$.

Western Blot Analysis

This protocol describes the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following PI-103 treatment.

1. Cell Lysis:

- Treat cells with the desired concentrations of PI-103 for the specified time.
- Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

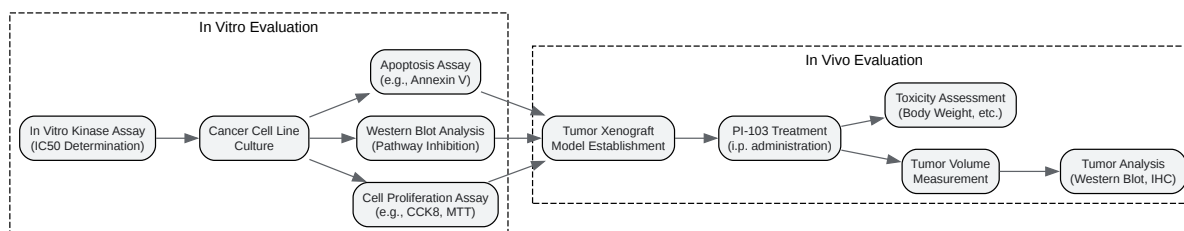
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for phosphorylated and total Akt, S6, and other relevant pathway proteins overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.

4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using an appropriate imaging system.
- Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing phosphoprotein levels to the corresponding total protein levels.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro and in vivo efficacy of PI-103.



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Caption: A typical experimental workflow for PI-103 evaluation.

In Vivo Studies

In preclinical models, PI-103 has demonstrated significant anti-tumor activity.^[4] In glioma xenograft models, treatment with PI-103 led to a decrease in average tumor size.^[4] Analysis of treated tumors showed reduced levels of phosphorylated Akt and S6, confirming the in vivo inhibition of the PI3K/mTOR pathway.^[4]

Note: While PI-103 has shown promise in preclinical studies, it has faced challenges in clinical trials due to toxicity and poor bioavailability.^[7]

This technical guide provides a solid foundation for researchers working with PI-103. For specific applications, further optimization of the described protocols may be necessary. Always refer to the relevant safety data sheets and institutional guidelines when handling chemical reagents.

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